Methyl 4-chloro-5-hydroxy-2-nitrobenzoate
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Overview
Description
Methyl 4-chloro-5-hydroxy-2-nitrobenzoate: is an organic compound with the molecular formula C8H6ClNO5 It is a derivative of benzoic acid, featuring a nitro group, a hydroxyl group, and a chlorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-hydroxy-2-nitrobenzoate typically involves the nitration of methyl 4-chloro-2-hydroxybenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-chloro-5-hydroxy-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Ester Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: Methyl 4-chloro-5-hydroxy-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Ester Hydrolysis: 4-chloro-5-hydroxy-2-nitrobenzoic acid and methanol.
Scientific Research Applications
Chemistry: Methyl 4-chloro-5-hydroxy-2-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various chemical entities.
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of nitro and hydroxyl groups on biological activity. It may serve as a precursor for the synthesis of potential pharmaceutical agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 4-chloro-5-hydroxy-2-nitrobenzoate depends on its specific application
Nitro Group: The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Hydroxyl Group: The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity.
Chlorine Atom: The chlorine atom can participate in electrophilic aromatic substitution reactions, modifying the compound’s reactivity.
Comparison with Similar Compounds
Methyl 4-chloro-2-nitrobenzoate: Similar structure but lacks the hydroxyl group.
Methyl 2-chloro-4-hydroxy-5-nitrobenzoate: Similar structure but with different positions of the substituents.
Methyl 5-chloro-2-nitrobenzoate: Similar structure but lacks the hydroxyl group and has different positions of the substituents.
Uniqueness: Methyl 4-chloro-5-hydroxy-2-nitrobenzoate is unique due to the presence of both a hydroxyl group and a nitro group on the benzene ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl 4-chloro-5-hydroxy-2-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-8(12)4-2-7(11)5(9)3-6(4)10(13)14/h2-3,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEUEIXVJRNYIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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